molecular formula C17H18N4OS2 B2915486 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 1705883-09-5

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2915486
CAS No.: 1705883-09-5
M. Wt: 358.48
InChI Key: TVVQDKMBRXRVRC-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The purity of the synthesized compounds is often verified using techniques such as IR, 1H, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a promising candidate for further research and development .

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring, a piperidine ring, and a benzothiazole moiety. This combination is believed to enhance its biological efficacy due to the diverse interactions it can have with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines. In studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines, derivatives with similar structures demonstrated significant inhibition of cell proliferation .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific caspases. This mechanism is crucial for developing targeted therapies aimed at cancer treatment .

Inhibition of Inflammatory Factors

Studies have also evaluated the effect of this compound on inflammatory markers. It was found to decrease the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests potential applications in treating inflammatory diseases alongside its anticancer properties.

Synthesis and Evaluation

The synthesis of this compound typically involves multiple steps that include the preparation of thiazole and piperidine intermediates. These intermediates are coupled under controlled conditions to yield the final product .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant inhibition in MCF7 and A549 cell lines
Apoptosis InductionActivation of caspases leading to programmed cell death
Inflammatory ResponseReduction in IL-6 and TNF-α levels

The biological effects observed with this compound are attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or receptor functions that are pivotal in cancer progression and inflammation .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c22-15(16-20-13-5-1-2-6-14(13)24-16)19-10-12-4-3-8-21(11-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQDKMBRXRVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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